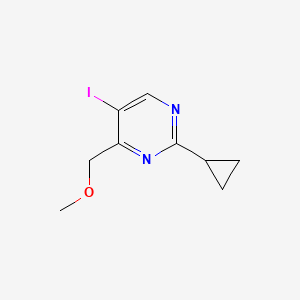

![molecular formula C24H22BrClN2O4S B2520229 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 397278-33-0](/img/structure/B2520229.png)

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

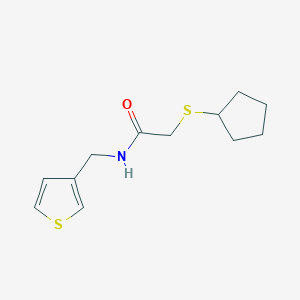

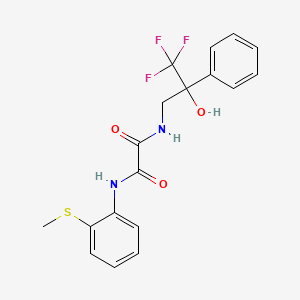

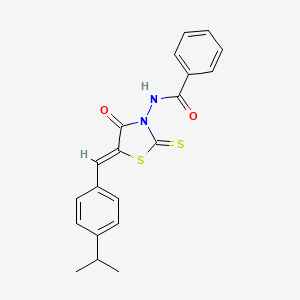

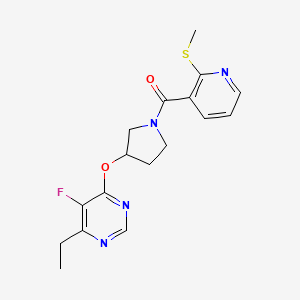

The compound "N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential therapeutic applications, including antidiabetic, antimicrobial, and herbicidal properties, as well as their use in cardiac electrophysiology . The compound is structurally related to various other benzamide derivatives that have been synthesized and characterized in the literature.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves nucleophilic acyl substitution reactions or other methods of amide bond formation. For example, "N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide)" was synthesized by nucleophilic acyl substitution under basic conditions . Similarly, "4-Bromo-N-(di-R-carbamothioyl)benzamide" ligands and their metal complexes were synthesized, indicating the versatility of benzamide derivatives in forming complexes with metals . Although the specific synthesis of "N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide" is not detailed in the provided papers, these examples provide insight into the general synthetic strategies that could be employed.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and mass spectrometry. For instance, the crystal structure of "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide" was determined by X-ray single-crystal diffraction . Similarly, the crystal and molecular structure of a nickel(II) complex of a 4-bromo-N-(di-R-carbamothioyl)benzamide derivative was elucidated using single crystal X-ray diffraction data . These studies highlight the importance of structural characterization in understanding the properties of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including the formation of metal complexes as demonstrated by the synthesis of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives . The reactivity of these compounds can be influenced by their molecular structure, as indicated by the frontier orbital energy gap and dipole moment, which illustrate the high reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be explored through spectroscopic characterization and computational methods. Vibrational spectral analysis using FT-Raman and FT-IR spectroscopy, as well as theoretical calculations using density functional theory (DFT), provide insights into the vibrational assignments and thermodynamic properties of these molecules . Additionally, the electronic properties, such as excitation energies and oscillator strengths, can be calculated using TD-DFT/B3LYP methods . The molecular electrostatic potential (MEP) and HOMO-LUMO energy levels are also constructed to understand the electronic distribution within the molecule .

Wissenschaftliche Forschungsanwendungen

Given the absence of specific studies on N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide, a broader look into the research applications mentioned in the retrieved documents can provide insights into the types of scientific inquiries and methodologies that could be applied to study similar compounds. Here are some highlighted applications and findings from the search:

Novel Psychoactive Substances : The study by Sharma et al. (2018) discusses the chemistry, pharmacology, and emergence of novel synthetic opioids as substances of abuse, highlighting the importance of international early warning systems in tracking these substances for public health and safety Sharma et al., 2018.

Pharmacological Properties and Clinical Use : Pinder et al. (2012) review the pharmacological properties and clinical use of Metoclopramide, illustrating the compound's effects on various types of vomiting and gastrointestinal disorders. This type of study could be relevant for understanding the action mechanisms and therapeutic potential of other benzamide derivatives Pinder et al., 2012.

Degradation of Pharmaceuticals : Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes, including pathways, by-products, and biotoxicity, providing a framework for studying the environmental impact and degradation mechanisms of pharmaceutical compounds Qutob et al., 2022.

Synthetic Organic Chemistry : Kondo and Murakami (2001) discuss synthetic organic chemistry based on the N-Ar axis, showcasing development strategies for chemoselective N-acylation reagents and chiral ligands. This research underscores the synthetic versatility and potential applications of compounds with complex structures, including benzamides Kondo & Murakami, 2001.

Eigenschaften

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrClN2O4S/c1-3-28(4-2)33(31,32)18-12-9-16(10-13-18)24(30)27-22-14-11-17(25)15-20(22)23(29)19-7-5-6-8-21(19)26/h5-15H,3-4H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYRIPGTZHADJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)

![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)

![Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2520163.png)